2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Overview
Description
“2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde” is an organic compound . It is a derivative of thieno and dioxine rings with a specific structure and properties .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6O3S . The InChI code is 1S/C7H6O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
The compound has a melting point of 138 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The maximum wavelength (λmax) is 413nm (CH2Cl2) (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde derivatives have been synthesized in various chemical reactions. For instance, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane resulted in a mixture including a 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivative, characterized using spectroscopic methods (Holzer, Schmid, & Slatin, 1994).
Electrochromic Polymers
- Novel electrochromic polymers based on this compound have been developed. For example, carbazole-based polymers incorporating this compound demonstrated good electrochemical stability and multielectrochromic behavior, making them suitable for electrochromic device applications (Cansu-Ergun & Önal, 2018).
Solid-State Characterization
- The solid-state characterization of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives like EDOTacid has revealed details about its molecular orientation and crystal structure. This information is crucial for its application in various fields, including material science (Subramanian, Rowland, Yap, & Martin, 2019).
Conducting Polymers
- A variety of conducting polymers containing this compound have been synthesized. These polymers, such as those derived from alkyl-substituted 3,4-alkylenedioxythiophene, have been found to exhibit high-contrast ratios and fast electrochromic responses, useful in optoelectronic applications (Kumar et al., 1998).
Supercapacitors
- Alkyl functionalized bithiophene compounds end-capped with 3,4-ethylenedioxythiophene units, including derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine, have shown promising results as electrode materials for supercapacitors. These compounds demonstrate good capacitive performance and cycle ability (Mo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVXYRDVJKJZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393458 | |
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204905-77-1 | |
Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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